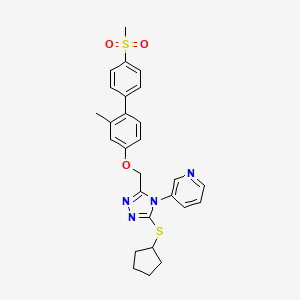
NMS-873
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件
NMS-873的合成涉及多个步骤,从中间体的制备开始。 其中一个关键中间体是3-[3-(环戊基硫)-5-[[[2-甲基-4’-(甲磺酰基)[1,1’-联苯]-4-基]氧]甲基]-4H-1,2,4-三唑-4-基]吡啶 . 反应条件通常涉及使用有机溶剂,如二甲基亚砜(DMSO)和乙醇,并进行温和加热和超声处理以获得更高的浓度 .
工业生产方法
化学反应分析
反应类型
NMS-873经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成各种氧化产物。
还原: 还原反应可以改变化合物中的官能团,改变其化学性质。
常用试剂和条件
用于涉及this compound的反应的常用试剂包括氧化剂、还原剂和各种催化剂。 反应条件通常涉及控制温度和特定溶剂以实现所需的化学转化 .
形成的主要产物
从this compound反应中形成的主要产物取决于所使用的特定反应条件和试剂。 例如,氧化反应可能产生氧化衍生物,而取代反应可以产生具有不同官能团的化合物 .
科学研究应用
NMS-873具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究各种生化分析中ATP酶活性的抑制。
生物学: 研究其在调节蛋白质稳态、自噬和细胞分裂中的作用。
作用机制
NMS-873通过结合VCP/p97活性六聚体结构中两个相邻结构域的界面发挥作用。这种结合稳定了ADP结合状态,从而中断VCP/p97的催化循环。 结果,该化合物诱导多泛素化蛋白的积累,并稳定细胞周期蛋白,如细胞周期蛋白E和Mcl-1,导致癌细胞的细胞周期阻滞和凋亡 .
相似化合物的比较
类似化合物
CB-5083: 另一种进入1期临床试验的p97抑制剂,但由于脱靶效应而被中止.
CB-5339: 与CB-5083相比,第二代p97抑制剂具有减少的脱靶效应.
LC-1310: 一种具有抗病毒活性的不可逆p97抑制剂.
NMS-873的独特性
This compound作为VCP/p97的变构抑制剂,具有高选择性和效力,这使其独一无二。 与其他抑制剂不同,this compound不影响VCP的寡聚状态,并且对其他AAA ATP酶、HSP90和激酶显示出选择性抑制 . 这种特异性使this compound成为研究VCP/p97的生物学功能及其潜在治疗应用的宝贵工具。
生物活性
NMS-873 is a potent allosteric inhibitor of the p97 ATPase (also known as valosin-containing protein, VCP), which plays a critical role in various cellular processes, including protein degradation, autophagy, and cellular stress responses. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against cancer and viral infections, and potential therapeutic applications.
- Chemical Name: 3-[3-(Cyclopentylthio)-5-[[[2-methyl-4'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]oxy]methyl]-4 H-1,2,4-triazol-4-yl]pyridine
- Purity: ≥98%
- IC50 Values:
- p97 ATPase: 30 nM
- HCT116 cells: 400 nM
- HeLa cells: 700 nM
This compound functions by binding to an allosteric site on the p97 ATPase, stabilizing the ADP-bound state and thereby interrupting its catalytic cycle. This selectivity allows it to inhibit p97 without affecting other AAA ATPases or kinases at concentrations greater than 10 μM . The compound also activates the unfolded protein response (UPR) and modulates autophagosome maturation, contributing to its antiproliferative effects in cancer cells .
Anticancer Activity
This compound exhibits significant antiproliferative activity across various cancer cell lines. The following table summarizes its effectiveness against different tumor types:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HCT116 | 0.4 | Induces accumulation of poly-Ub proteins |
| HeLa | 0.7 | Stabilizes cyclin E and Mcl-1 |
| Various solid tumors | 0.08 - 2.0 | Cell killing activity in hematological tumors |
The compound induces cell cycle arrest in the G2 phase and promotes apoptosis, evidenced by increased sub-G1 fractions in treated cells . Additionally, this compound has shown efficacy against drug-resistant cancer cell lines, suggesting its potential as a therapeutic agent for resistant tumors .
Antiviral Activity
This compound has been identified as a promising antiviral agent with low-nanomolar EC50 values against multiple strains of influenza A and B viruses. The following table details its antiviral efficacy:
| Virus Strain | EC50 (nM) | Selectivity Index (SI) |
|---|---|---|
| A/WSN/33 (H1N1) | 37 | 49 - 97 |
| A/California/7/2009 (H1N1) | 28 - 56 | |
| Oseltamivir-resistant strains | <100 |
Mechanistic studies indicate that this compound inhibits viral replication by disrupting p97 interactions with viral proteins and retaining viral ribonucleoproteins within the nucleus . This action is particularly significant given that it retains efficacy against strains resistant to conventional antiviral treatments such as oseltamivir .
Case Studies
Case Study 1: Cancer Treatment
In a study involving HCT116 cells treated with this compound, researchers observed a dose-dependent increase in polyubiquitinated proteins and stabilization of pro-apoptotic factors. This led to enhanced apoptosis rates compared to untreated controls.
Case Study 2: Influenza Virus Inhibition
In another study, MDCK cells infected with various influenza strains were treated with this compound. Results showed a significant reduction in viral titers at both early and late stages of infection, highlighting its potential for therapeutic use in acute viral infections.
属性
IUPAC Name |
3-[3-cyclopentylsulfanyl-5-[[3-methyl-4-(4-methylsulfonylphenyl)phenoxy]methyl]-1,2,4-triazol-4-yl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S2/c1-19-16-22(11-14-25(19)20-9-12-24(13-10-20)36(2,32)33)34-18-26-29-30-27(35-23-7-3-4-8-23)31(26)21-6-5-15-28-17-21/h5-6,9-17,23H,3-4,7-8,18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGTUKMAJVCBIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NN=C(N2C3=CN=CC=C3)SC4CCCC4)C5=CC=C(C=C5)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1418013-75-8 |
Source


|
| Record name | 1418013-75-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














